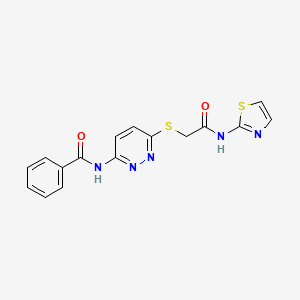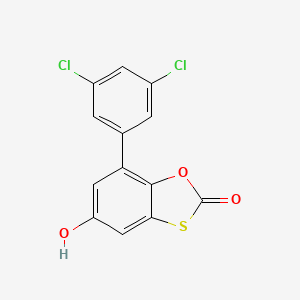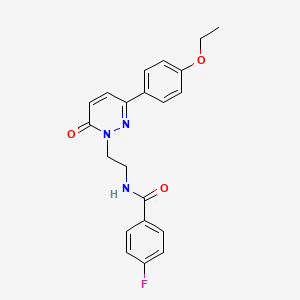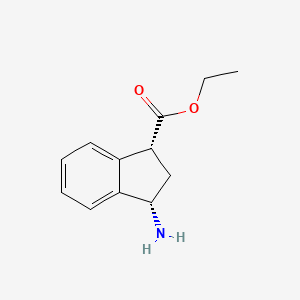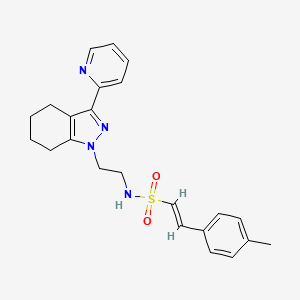![molecular formula C24H26ClN3O2 B2838632 N-(3-methoxybenzyl)-3-methyl-1-oxo-2-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide CAS No. 1251706-13-4](/img/structure/B2838632.png)
N-(3-methoxybenzyl)-3-methyl-1-oxo-2-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-methoxybenzyl)-3-methyl-1-oxo-2-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide is a useful research compound. Its molecular formula is C24H26ClN3O2 and its molecular weight is 423.94. The purity is usually 95%.
BenchChem offers high-quality N-(3-methoxybenzyl)-3-methyl-1-oxo-2-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-methoxybenzyl)-3-methyl-1-oxo-2-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Binding Studies
Research on methoxylated 1,2,3,4-tetrahydroisoquinolinium derivatives, which share a structural resemblance to the specified compound, has revealed their affinity for apamin-sensitive binding sites. These studies highlight the significance of methoxylation and the impact of substituent positioning and size on binding affinity, demonstrating the compound's relevance in designing ligands for specific ion channels (Graulich et al., 2006).
Conversion Methods
The development of novel synthetic pathways, such as the niobium pentachloride-promoted conversion of carboxylic acids to carboxamides, showcases the flexibility and utility of tetrahydroisoquinoline derivatives in synthetic chemistry. These methods provide efficient routes to alkaloid structures, highlighting the compound's role in facilitating the synthesis of complex natural products (Nery et al., 2003).
Antioxidant Properties
Investigations into N-Methyl-3-methyl-6, 7-dihydroxy-1, 2, 3, 4-tetrahydroisoquinoline-3-carboxylic Acid (MDTI), a compound related in structure to the specified molecule, demonstrated exceptional antioxidant properties. This research underscores the potential of tetrahydroisoquinoline derivatives in developing novel antioxidants (Kawashima et al., 1979).
Synthetic Investigations
Synthetic investigations in the field of curare alkaloids have shown that tetrahydroisoquinoline derivatives can be essential intermediates in synthesizing complex molecular structures. These studies provide insights into the synthetic versatility and application of tetrahydroisoquinoline derivatives in crafting molecules with potential therapeutic properties (Voronin et al., 1969).
Multidrug Resistance Reversal
Research on acridonecarboxamide derivatives, structurally akin to the specified compound, has explored their ability to reverse multidrug resistance (MDR) in cancer cells. These studies illuminate the potential application of tetrahydroisoquinoline derivatives in overcoming MDR, a significant challenge in cancer chemotherapy (Hyafil et al., 1993).
Propriétés
IUPAC Name |
2-(7-chloro-6-methyl-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-(4-propan-2-ylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClN3O2/c1-14(2)16-4-6-17(7-5-16)26-22(29)13-28-11-10-21-19(12-28)24(30)18-8-9-20(25)15(3)23(18)27-21/h4-9,14H,10-13H2,1-3H3,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPVIJBLLNNHULD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1NC3=C(C2=O)CN(CC3)CC(=O)NC4=CC=C(C=C4)C(C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxybenzyl)-3-methyl-1-oxo-2-[4-(trifluoromethoxy)phenyl]-1,2,3,4-tetrahydroisoquinoline-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

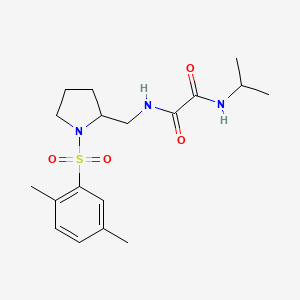
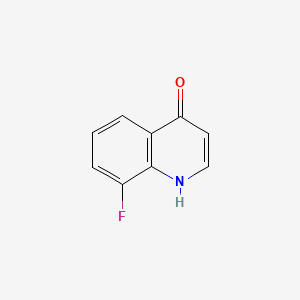
![methyl 4-[(3E)-3-[hydroxy(3-methoxyphenyl)methylidene]-4,5-dioxo-1-(pyridin-2-yl)pyrrolidin-2-yl]benzoate](/img/structure/B2838552.png)
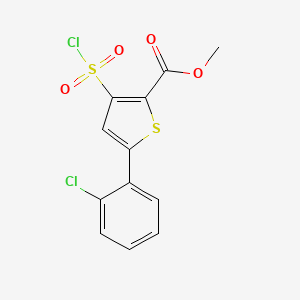
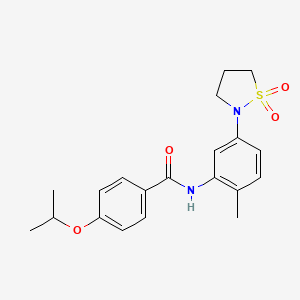
![2-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2838556.png)
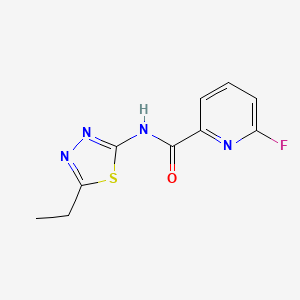
![N-[4-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2838561.png)
![N-(4-bromo-3-methylphenyl)-5-methyl-2,4-dioxo-3-phenyl-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B2838563.png)
